2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide
Overview
Description
2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a quinazoline ring, a phenylacetamide group, and a sulfanyl linkage. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide typically involves the nucleophilic substitution reaction of 7-chloroquinazoline with a thiol derivative, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chloro group on the quinazoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine or sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Aminoquinazoline, thioquinazoline, and alkoxyquinazoline derivatives.
Scientific Research Applications
2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity. The phenylacetamide moiety can contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-chloroquinolin-4-yl)sulfanyl-N-methyl-N-phenylacetamide
- 2-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
- 2-[(7-chloroquinolin-4-yl)sulfanyl]-1-ethanol
Uniqueness
2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide is unique due to its specific combination of a quinazoline ring, a sulfanyl linkage, and a phenylacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(7-chloroquinazolin-4-yl)sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-11-6-7-13-14(8-11)18-10-19-16(13)22-9-15(21)20-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTAZKDSHAMVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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